molecular formula C10H22 B12652332 3-Ethyl-2,2-dimethylhexane CAS No. 20291-91-2

3-Ethyl-2,2-dimethylhexane

Cat. No.: B12652332
CAS No.: 20291-91-2
M. Wt: 142.28 g/mol
InChI Key: XYDYODCWVCBIOQ-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic processes involving zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Substitution: Halogenated derivatives such as 3-chloro-2,2-dimethylhexane.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2,2-dimethylhexane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylhexane
  • 3-Ethyl-2,4-dimethylhexane
  • 2,3-Dimethylhexane

Uniqueness

3-Ethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, reactivity, and steric effects in chemical reactions .

Properties

CAS No.

20291-91-2

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,2-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3

InChI Key

XYDYODCWVCBIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)C

Origin of Product

United States

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